molecular formula C18H22N2O3S B11432090 Ethyl 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl](propyl)amino}-3-oxopropanoate

Ethyl 3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl](propyl)amino}-3-oxopropanoate

Cat. No.: B11432090
M. Wt: 346.4 g/mol
InChI Key: GLUORYMKFORCEG-UHFFFAOYSA-N
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Description

ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE is a complex organic compound that features a thiazole ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The ester functional group is then formed through esterification of the carboxylic acid intermediate with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE
  • ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE

Uniqueness

ETHYL 2-{4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YLCARBAMOYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group in the carbamoyl moiety can influence the compound’s lipophilicity and metabolic stability, differentiating it from similar compounds with different alkyl groups.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]-propylamino]-3-oxopropanoate

InChI

InChI=1S/C18H22N2O3S/c1-4-10-20(16(21)11-17(22)23-5-2)18-19-15(12-24-18)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3

InChI Key

GLUORYMKFORCEG-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)CC(=O)OCC

Origin of Product

United States

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